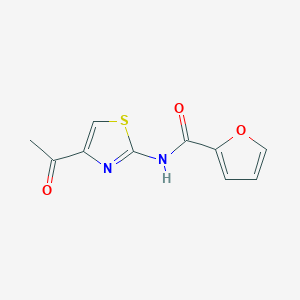

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C10H8N2O3S |

|---|---|

Molecular Weight |

236.25 g/mol |

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C10H8N2O3S/c1-6(13)7-5-16-10(11-7)12-9(14)8-3-2-4-15-8/h2-5H,1H3,(H,11,12,14) |

InChI Key |

WIXLPFZXIMCLLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CSC(=N1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity in cyclization steps, while non-polar solvents (toluene, hexane) improve yields in acylation reactions by reducing hydrolysis. For example, substituting THF with acetonitrile in carboxamide coupling increased yields from 70% to 82%.

Catalytic Systems

Palladium catalysts, notably Pd(PPh₃)₄, have been explored for Suzuki-Miyaura coupling to introduce aryl groups to the thiazole ring. However, this method showed limited applicability for furan derivatives due to competing side reactions.

Analytical Characterization and Quality Control

Spectroscopic validation is essential for confirming structural integrity:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 3.5 Hz, 1H, furan-H), 6.92 (dd, J = 3.5 Hz, 1.6 Hz, 1H, furan-H), 2.51 (s, 3H, acetyl-CH₃).

- HPLC : Purity >95% achieved using a C18 column (MeCN/H₂O, 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Hantzsch Cyclization | 3 | 78 | 92 | Scalability |

| Microwave Cyclization | 2 | 92 | 95 | Reduced reaction time |

| EDC/HOBt Coupling | 2 | 85 | 97 | High regioselectivity |

Chemical Reactions Analysis

Types of Reactions

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and furan derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of n-(4-Acetylthiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication. The furan and thiazole rings play a crucial role in binding to the active sites of these enzymes, thereby exerting their antimicrobial effects .

Comparison with Similar Compounds

N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Derivatives

- Key Features : These compounds replace the thiazole ring in the target molecule with a 1,3,4-thiadiazole core.

- Biological Activity : Derivatives 92 and 93 (Fig. 1) showed high VEGFR-2 inhibition (IC50 = 7.4 ± 0.8 nM and 7.6 ± 0.4 nM, respectively). Molecular docking revealed optimal binding to the receptor’s ATP-binding site .

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Key Features : This analog (CAS 923226-70-4) incorporates a methoxybenzyl-substituted ethyl side chain on the thiazole ring.

- Molecular Properties : Molecular weight = 371.4 g/mol, formula = C18H17N3O4S .

- Comparison : The bulkier substituent may reduce membrane permeability compared to the acetyl group in the target compound, affecting bioavailability.

Furan-2-carboxamide Derivatives with Varied Substituents

describes 13 furan-2-carboxamide derivatives with diverse substituents (Table 1). Key examples include:

- Compound 7 : N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide.

- Compound 5 : N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide.

1,3,4-Thiadiazole-Based Compounds

Table 1. Structural and Functional Comparison of N-(4-Acetylthiazol-2-yl)furan-2-carboxamide Analogs

Biological Activity

The compound n-(4-Acetylthiazol-2-yl)furan-2-carboxamide is a derivative of thiazole and furan, notable for its biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole ring followed by the introduction of the furan moiety. The structural formula can be represented as follows:

where , , , and correspond to the respective counts of carbon, hydrogen, nitrogen, and oxygen in the compound. The presence of both thiazole and furan rings contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines, such as HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer), demonstrated significant cytotoxic effects. The compound exhibited lower cell viability percentages compared to standard chemotherapeutic agents like doxorubicin.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | HepG2 Cell Viability (%) | Huh-7 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|---|

| This compound | 35.01 | 37.31 | 39.22 |

| Doxorubicin | 0.62 | 0.62 | 0.62 |

The structure-activity relationship analysis suggests that electron-donating groups enhance anticancer activity, with para-substituted derivatives showing superior efficacy.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were comparable to or better than those of established antibiotics.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |

|---|---|---|

| E. coli | 230 | 280 |

| S. aureus | 265 | 300 |

| B. cereus | 230 | 250 |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on HepG2 Cells : A study assessed the compound's effect on HepG2 cells, revealing significant apoptosis induction through caspase pathway activation.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as a lead compound in cancer therapy.

- Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutics, enhancing overall efficacy and reducing resistance mechanisms in cancer cells.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structure of N-(4-Acetylthiazol-2-yl)furan-2-carboxamide and its derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups via characteristic absorption bands (e.g., C=O amide ~1650–1700 cm⁻¹, C=S ~1200–1250 cm⁻¹, aromatic C-H ~3000–3100 cm⁻¹). Peaks for thiazole (C=N ~1600 cm⁻¹) and acetyl groups (C=O ~1700 cm⁻¹) are critical .

- NMR : NMR resolves aromatic protons (δ 6.5–8.5 ppm for furan/thiazole), while NMR confirms carbonyl carbons (δ ~160–180 ppm). Substituent effects (e.g., acetyl groups) shift peaks predictably .

Q. What synthetic strategies are used to functionalize the thiazole and furan rings in this compound derivatives?

- Methodological Answer :

- Thiazole Modification : Introduce acetyl groups via Friedel-Crafts acylation or nucleophilic substitution at the thiazole’s C4 position. Reactivity is influenced by electron-withdrawing substituents .

- Furan Functionalization : Couple carboxamide groups via carbodiimide-mediated reactions (e.g., EDC/HCl). Thiourea derivatives are synthesized by reacting furan-2-carboxamide with isothiocyanates .

Advanced Research Questions

Q. How does density functional theory (DFT) enhance the understanding of this compound’s electronic and vibrational properties?

- Methodological Answer :

- Computational Workflow : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare calculated vibrational frequencies (e.g., C=O stretching) with experimental FT-IR/Raman spectra to validate accuracy. HOMO-LUMO analysis predicts reactivity .

- Applications : DFT identifies charge transfer mechanisms in bioactivity (e.g., VEGFR-2 inhibition) and guides synthetic modifications .

Q. What methodologies are employed in crystal structure determination of this compound derivatives, and how does SHELX software improve refinement?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Collect data at 100–292 K using Mo/Kα radiation. Solve structures via direct methods (SHELXS) and refine with SHELXL, which handles twinning and high-resolution data. Hydrogen bonding and π-π stacking are analyzed using Mercury .

- SHELX Advantages : Robust handling of disordered solvent molecules and non-covalent interactions, critical for deriving accurate bond lengths/angles .

Q. How are bioactivity assays designed to evaluate this compound derivatives, and how are contradictions in activity data resolved?

- Methodological Answer :

- VEGFR-2 Inhibition : Use kinase inhibition assays (e.g., ADP-Glo™) with IC determination. Contradictions arise from solubility differences or assay conditions (e.g., ATP concentration), requiring orthogonal validation (e.g., SPR) .

- Antifungal Testing : Employ microdilution assays (MIC values). Discrepancies between in vitro and in vivo results may stem from metabolic stability, addressed via prodrug strategies .

Q. How are discrepancies between computational predictions and experimental results resolved for physicochemical properties?

- Methodological Answer :

- Validation Protocols : Compare DFT-derived logP with HPLC-measured values. Adjust solvent models (e.g., COSMO-RS) to account for solvation effects. Discrepancies in dipole moments are resolved via polarizable continuum models .

Q. What approaches are used in structure-activity relationship (SAR) studies of this compound derivatives targeting biological pathways?

- Methodological Answer :

- SAR Workflow : Synthesize derivatives with varied substituents (e.g., sulfonamide, halogen, alkyl). Test in bioassays (e.g., anti-exudative activity via carrageenan-induced edema models). Use QSAR models to correlate electronic parameters (Hammett σ) with activity .

- Key Findings : Electron-withdrawing groups on thiazole enhance VEGFR-2 binding, while bulky furan substituents reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.